

# An In-depth Technical Guide to 2-Hydroxybenzimidazole: Discovery and History

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## Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

Cat. No.: B194819

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This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of **2-Hydroxybenzimidazole**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparison.

## Discovery and Historical Milestones

The synthesis of **2-Hydroxybenzimidazole** (also known as 2-benzimidazolinone) was first reported in the early 20th century during broader investigations into benzimidazole derivatives. [1] This heterocyclic organic compound quickly gained significance as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. [1][2] Its core structure, a fusion of a benzene and an imidazole ring, has made it a valuable scaffold in medicinal chemistry.

Historically, the most common and enduring method for its synthesis involves the condensation reaction of o-phenylenediamine with urea or formic acid derivatives under acidic conditions. [1] Over the years, various modifications to this fundamental synthesis have been developed to improve yield and purity. [3][4][5]

Beyond its role as a synthetic intermediate, **2-Hydroxybenzimidazole** and its derivatives have been explored for a range of biological activities, including potential applications as antifungal, anti-inflammatory, and antihypertensive agents. [1][6][7][8][9][10][11] It also finds use in industrial applications such as the production of fluorescent dyes and as a corrosion inhibitor. [1][2]

## Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of **2-Hydroxybenzimidazole**.

Table 1: Physicochemical Properties of **2-Hydroxybenzimidazole**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[12]</a>
Molecular Weight	134.14 g/mol	<a href="#">[12]</a> <a href="#">[13]</a>
CAS Number	615-16-7	<a href="#">[12]</a>
Appearance	Off-white to tan/pale brown crystalline powder	<a href="#">[1]</a> <a href="#">[14]</a>
Melting Point	>300 °C	<a href="#">[14]</a>
Solubility in Water	0.543 g/L (insoluble/sparingly soluble)	<a href="#">[1]</a>
pKa (Predicted)	11.95 ± 0.10	<a href="#">[1]</a>
IUPAC Name	1,3-dihydrobenzimidazol-2-one	<a href="#">[13]</a>

Table 2: Spectral Data for **2-Hydroxybenzimidazole**

Spectral Data Type	Key Features/Notes	Source(s)
$^1\text{H}$ NMR	Spectra available from various sources.	<a href="#">[15]</a> <a href="#">[16]</a>
$^{13}\text{C}$ NMR	Spectra available from various sources.	<a href="#">[17]</a>
FT-IR	Spectra available, typically showing characteristic N-H and C=O stretching frequencies.	<a href="#">[13]</a> <a href="#">[18]</a> <a href="#">[19]</a>
Mass Spectrometry (EI)	m/z Top Peak: 134, m/z 2nd Highest: 106.	<a href="#">[13]</a> <a href="#">[20]</a>
MS-MS ( $[\text{M}+\text{H}]^+$ )	Precursor m/z: 135.0553.	<a href="#">[13]</a>

## Experimental Protocols

Detailed methodologies for the synthesis of **2-Hydroxybenzimidazole** are crucial for its application in research and development. Below are two cited experimental protocols.

### Synthesis from o-Phenylenediamine and Urea with Xylene

This protocol describes a method using xylene as a solvent.

Procedure:

- Charge a 1 L four-necked flask with 64.8 g (0.6 mol) of o-phenylenediamine, 31.3 g (0.5 mol) of hydrochloric acid, 36.0 g (0.6 mol) of urea, and 50 ml of xylene.[\[21\]](#)
- Heat the mixture at 140°-150° C for 5 hours, distilling out approximately 20 ml of water during the reaction.[\[21\]](#)
- In a separate 1 L four-necked flask, prepare a solution of 30 g (0.75 mol) of sodium hydroxide in 600 ml of water.[\[21\]](#)

- Transfer the reaction product to the sodium hydroxide solution and stir the resulting mixture at 80° C for 15 hours.[21]
- Filter the mixture while hot.[21]
- Cool the filtrate to induce precipitation.[21]
- Filter the precipitate and wash the filter cake with water.[21]
- The final product is **2-hydroxybenzimidazole** with a reported melting point of 316°-317° C and a yield of 53.6 g (66.6%).[21]

## Synthesis from o-Phenylenediamine and Urea with Acid-Protected Condensation

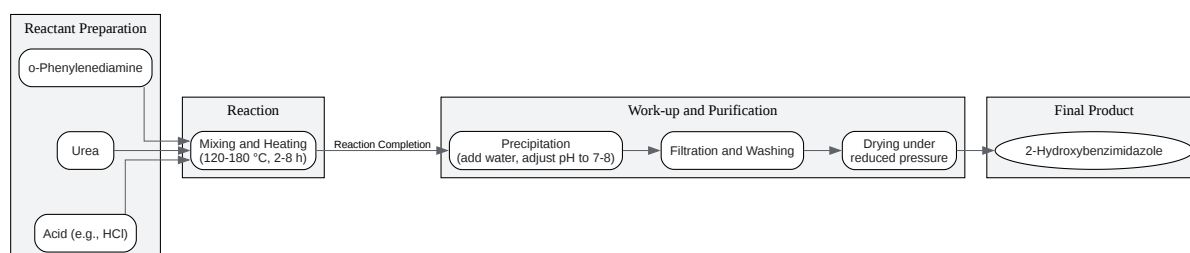
This protocol presents a method that avoids the use of toxic solvents like xylene.

Procedure:

- Add 54g of o-Phenylenediamine and 50.7g of 36-38% hydrochloric acid to a reaction kettle and mix.[3]
- After stirring, remove water under reduced pressure.[3]
- Add 33g of urea to the mixture.[3]
- Heat the reaction mixture to 140-150 °C and maintain for 4 hours.[3]
- After the reaction is complete, add 100g of water to the reaction solution.[3]
- Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.[3]
- Filter the precipitate and wash with water.[3]
- Dry the solid under reduced pressure to obtain white solid **2-hydroxybenzimidazole**. [3]
- This method reports a yield of 85% and an HPLC purity of 99.10%. [3]

## Visualized Experimental Workflow

As no specific signaling pathways for **2-Hydroxybenzimidazole** have been definitively elucidated, the following diagram illustrates the general experimental workflow for its synthesis.



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General workflow for the synthesis of **2-Hydroxybenzimidazole**.

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